molecular formula C19H20ClFN4O2 B2770860 (4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034545-02-1

(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No. B2770860
M. Wt: 390.84
InChI Key: MHTLXQSUROZDIY-UHFFFAOYSA-N
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Description

(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C19H20ClFN4O2 and its molecular weight is 390.84. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural exploration of novel bioactive heterocycles, including derivatives similar to the compound . These studies involve detailed characterization using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The structural analysis often focuses on the conformation of rings within the compounds and the intermolecular interactions present in the solid state of the crystals. Such detailed characterization is crucial for understanding the compound's properties and potential applications in drug development and other areas of medicinal chemistry (Prasad et al., 2018).

Antimicrobial and Antimycobacterial Activity

Some studies focus on the antimicrobial and antimycobacterial activities of pyridine derivatives. These investigations are aimed at evaluating the potential of such compounds to act against various strains of bacteria and fungi. The synthesis of these compounds is followed by in vitro screenings to assess their antimicrobial efficacy. This area of research is significant for the development of new antibiotics and treatments for infectious diseases (Patel et al., 2011).

Antipsychotic and Anticonvulsant Agents

Derivatives of (4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone have been explored for their potential as antipsychotic and anticonvulsant agents. These compounds have been evaluated in vitro for their affinity for dopamine and serotonin receptors and in vivo for their antipsychotic potential and the risk of inducing extrapyramidal side effects. Such research contributes to the development of new treatments for psychiatric disorders and epilepsy (Raviña et al., 2000).

Anticancer Activity

Research on novel fluoro-substituted benzo[b]pyran derivatives has shown anticancer activity against lung cancer cell lines. Such studies are crucial for discovering new chemotherapeutic agents. The synthesis and evaluation of these compounds involve assessing their efficacy in inhibiting the growth of cancer cells at low concentrations, offering insights into their potential use in cancer treatment (Hammam et al., 2005).

properties

IUPAC Name

[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4O2/c20-14-4-3-5-15(21)17(14)19(27)24-10-8-23(9-11-24)18(26)13-12-22-25-7-2-1-6-16(13)25/h3-5,12H,1-2,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTLXQSUROZDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

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